
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a type of phenolic compound, which are made of one or more hydroxyl groups directly attached to one or more aromatic rings .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions of a compound are determined by its molecular structure and the conditions under which it is subjected. Phenolic compounds, for example, have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and more. For example, (2-Methoxyphenyl)acetic acid has a melting point range of 120-125 °C .科学的研究の応用
Synthesis and Structural Analysis
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid and its derivatives are crucial in the synthesis of a broad range of compounds. For example, the structural analysis of related compounds, like (3-Methoxyphenyl)acetic acid, has provided insights into their crystalline state and hydrogen bonding, serving as a foundation for synthesizing tetrahydroisoquinoline compounds (Choudhury & Row, 2002). Similarly, the synthesis of Cd(II) complexes from carboxyl-functionalized 2-phenylquinoline derivatives, including those with methoxy groups, highlights the compound's role in forming complexes with potential fluorescent and antibacterial applications (Lei et al., 2014).
Photolabile Protecting Groups
The development of photolabile protecting groups based on hydroxyquinoline derivatives, for example, Brominated hydroxyquinoline, showcases the utility of quinoline derivatives in biological applications. These compounds exhibit greater efficiency in photolysis, indicating potential for in vivo applications due to their increased solubility and lower fluorescence (Fedoryak & Dore, 2002).
Fluorescent Labeling and Analysis
6-Methoxy-4-quinolone, an oxidation product derived from similar compounds, exemplifies the use of quinoline derivatives in biomedical analysis due to its strong fluorescence and stability in various pH ranges. This characteristic makes it an excellent candidate for fluorescent labeling reagents (Hirano et al., 2004).
Catalytic Reductions
Ruthenium-catalyzed reductions of nitroarenes and azaaromatic compounds, including quinoline derivatives, using formic acid, demonstrate the compound's role in synthesizing aminoarenes and hydrogenated heterocyclic compounds. This method offers a high-yield and selective approach to obtaining valuable intermediates for further chemical synthesis (Watanabe et al., 1984).
Safety and Hazards
特性
IUPAC Name |
2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-8-9-13-15(19(21)22)10-16(20-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWNCZJTRGNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


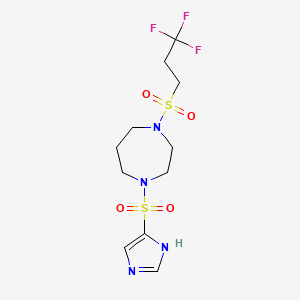

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
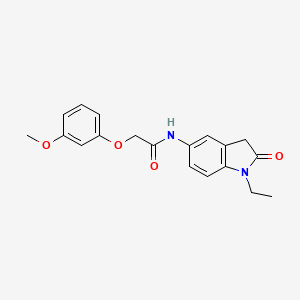
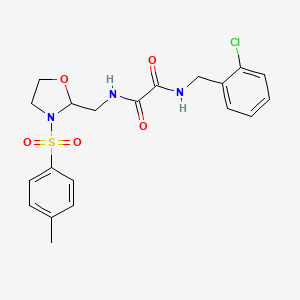
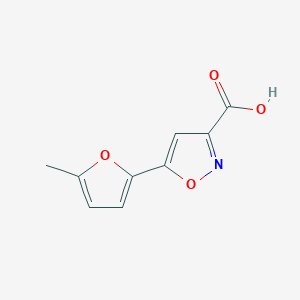
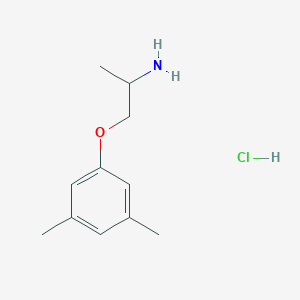
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
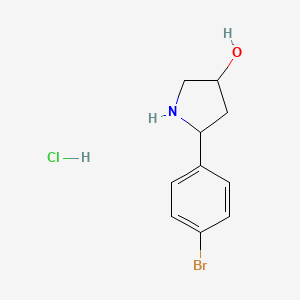
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)
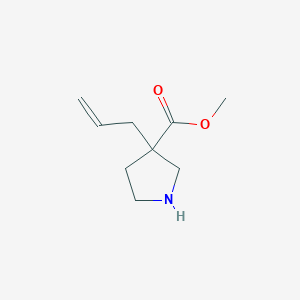
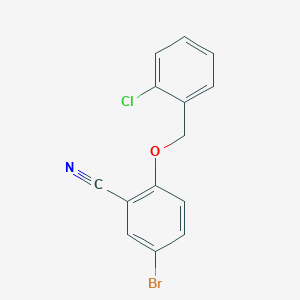
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)